Bienvenue dans la boutique en ligne BenchChem!

3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid

Epigenetics Histone Demethylase Inhibition KDM4/JMJD2

3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid (CAS 1461602-86-7) is a synthetic, heterocyclic small molecule belonging to the 3-amino-4-pyridine carboxylate class of histone lysine demethylase inhibitors. It was identified via a medicinal chemistry optimization campaign starting from a KDM6B (JMJD3) high-throughput screening hit.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1461602-86-7
Cat. No. B1380686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid
CAS1461602-86-7
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C(C=CN=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c14-11(15)9-3-4-12-7-10(9)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2,(H,14,15)
InChIKeyZNWWSWJQMFNZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid: A Documented Selective KDM4/5 Inhibitor Scaffold


3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid (CAS 1461602-86-7) is a synthetic, heterocyclic small molecule belonging to the 3-amino-4-pyridine carboxylate class of histone lysine demethylase inhibitors [1]. It was identified via a medicinal chemistry optimization campaign starting from a KDM6B (JMJD3) high-throughput screening hit. This compound is characterized by a pyridine-4-carboxylic acid core substituted with a furan-2-ylmethylamino group at the 3-position. Its primary reported application is as a potent, cell-penetrant chemical probe for the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of JmjC-domain-containing demethylases [1].

Why Structural Analogs Cannot Substitute for 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid in KDM4/5 Research


Within the 3-amino-4-pyridine carboxylate class, minor structural modifications lead to drastic shifts in potency and selectivity across the KDM enzyme family. For instance, the simple replacement of the furan ring in the target compound with a 3-methylthiophene ring yields a compound with distinct selectivity and ADME properties, while other analogs explored in the same study were completely inactive [1]. This steep structure-activity relationship (SAR) landscape means that generic substitution with a structurally similar, but not identical, building block cannot guarantee the target-specific inhibition and cellular activity profile that defines this chemical probe. The balance between KDM4/KDM5 subfamily potency, selectivity against the closely related KDM6B enzyme, and cell permeability is a precisely tuned property of this specific molecule [1].

Quantitative Differentiation of 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid from Key Analogs


Equipotent, Sub-100 nM Biochemical Activity Against KDM4 Family Versus the Starting HTS Hit

The target compound (compound 34) exhibits a dramatic improvement in biochemical potency against the KDM4 family compared to the initial high-throughput screening (HTS) hit (compound 12). Optimization of hit 12 led to compound 34, which achieves an IC50 of ≤100 nM in KDM4 family biochemical (RFMS) assays. This represents a significant jump in potency from the weak, micromolar-level activity of the original HTS hit [1].

Epigenetics Histone Demethylase Inhibition KDM4/JMJD2

KDM5C Potency Profile Comparable to a Close Thiophene Analog

In biochemical assays, the target compound (34) demonstrates potent inhibition of KDM5C (JARID1C), a representative member of the KDM5 family. Its activity (RFMS IC50 = 100–125 nM) is highly comparable to its close structural analog, compound 39, which contains a 3-methylthiophene in place of the furan ring [1]. This establishes both compounds as dual KDM4/5 inhibitors with similar biochemical efficacy.

Epigenetics KDM5/JARID1 Biochemical Assay

≥50-Fold Selectivity Window Against the Closely Related KDM6B (JMJD3) Enzyme

A defining feature of the target compound is its selectivity. Biochemical assays demonstrate that it exhibits ≥50-fold selectivity for the KDM4 family over KDM6B (JMJD3), the original target of the HTS hit [1]. This selectivity is a result of the focused SAR exploration and is a key virtue for its use as a chemical probe to deconvolute the biology of the KDM4 versus KDM6 subfamilies.

Epigenetics Selectivity Profile KDM6B/JMJD3

Confirmed Cell Penetration and Target Engagement in a Mechanistic Cellular Imaging Assay

The target compound's cell permeability and intracellular target engagement were confirmed using a mechanistic KDM4C cellular imaging assay, where it demonstrated an IC50 of 6–8 μM [1]. This data is critical as it verifies that the potent biochemical activity translates to functional inhibition within a cellular context, a property not guaranteed for all carboxylate-containing inhibitors.

Cellular Target Engagement Cell Permeability KDM4C

Optimal Procurement and Application Scenarios for 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid


Chemical Probe for Functional Studies of the KDM4 (JMJD2) and KDM5 (JARID1) Demethylase Subfamilies

This compound is best procured as a dual KDM4/5 chemical probe for basic research in epigenetics. Its confirmed sub-100 nM biochemical potency (RFMS IC50 ≤ 100 nM) and 6–8 μM cellular activity in a KDM4C imaging assay [1] make it suitable for target engagement studies, where its ≥50-fold selectivity over KDM6B is a key advantage for pathway deconvolution.

Structure-Activity Relationship (SAR) Benchmarking and Scaffold-Hopping

For medicinal chemistry groups optimizing next-generation KDM inhibitors, this compound serves as a critical SAR benchmark. Its equipotent profile for KDM5C (100–125 nM) and comparable cellular potency to the thiophene analog 39 [1] define the activity baseline for the furan-containing subclass, guiding scaffold-hopping efforts and property optimization.

Biomarker Discovery and Target Validation in Oncology Research

Given that KDM4 and KDM5 enzymes are implicated in cancer, this cell-penetrant inhibitor can be utilized for target validation experiments in oncology models. The established cellular IC50 (6–8 μM) provides a rational dosing benchmark for *in vitro* mechanism-of-action studies aimed at linking KDM4/5 inhibition to changes in histone methylation biomarkers [1].

Procurement for Focused Compound Library Design

For organizations assembling a focused library of epigenetic probes, acquiring this compound adds a validated chemotype from the 3-amino-4-pyridine carboxylate class. Its well-documented biological profile, including direct comparator data with analog 39, allows for informed library design where this compound can represent the furan-methylamino pharmacophore for KDM4/5 inhibition [1].

Quote Request

Request a Quote for 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.